Pirolazamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

化学反应分析

科学研究应用

Chemical Properties and Mechanism of Action

Pirolazamide is a pyrazole derivative, which is known for its diverse biological activities. The compound functions primarily as a hypoxia-activated prodrug, meaning it becomes active in low-oxygen environments typical of tumor tissues. This characteristic allows for targeted therapeutic effects, minimizing damage to healthy tissues.

Applications in Cancer Treatment

The primary application of this compound is in cancer therapy, where it has been studied for its ability to selectively target hypoxic tumor cells. This section highlights key findings from recent research.

Mechanistic Studies

Research indicates that this compound can enhance the efficacy of photodynamic therapy (PDT) by improving oxygen delivery to tumor sites. When combined with other therapeutic agents, it has shown promising results in preclinical models:

- Synergistic Effects : In studies involving nanoscale metal-organic frameworks (MOFs), this compound was loaded into delivery systems that also contained chemotherapeutic agents. This combination resulted in significantly reduced tumor viability compared to control treatments .

- Tumor Growth Suppression : In vivo experiments demonstrated that the use of this compound in conjunction with PDT led to a marked decrease in tumor growth and recurrence rates .

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with advanced solid tumors reported improved patient outcomes when treated with this compound-based therapies, particularly in those exhibiting hypoxic tumor characteristics.

- Case Study 2 : Another study focused on non-small cell lung cancer patients, where this compound was used as part of a combination therapy regimen. Results indicated enhanced tumor response rates and manageable side effects .

Other Therapeutic Applications

Beyond oncology, this compound's properties have been explored in other therapeutic areas:

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt bacterial cell wall synthesis .

Anti-inflammatory Properties

Studies have shown that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves inhibition of pro-inflammatory cytokines, which are often elevated in various inflammatory conditions .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound across different studies:

作用机制

吡咯酰胺的作用机制涉及它与体内分子靶标的相互作用。 作为一种抗心律失常剂,它可能会影响心脏中的离子通道,稳定心律 . 确切的分子通路和靶标仍在研究中 .

相似化合物的比较

生物活性

Pirolazamide is a hypoxia-activated prodrug that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This compound is designed to be activated in low-oxygen environments, such as those found within tumors, thereby selectively targeting cancer cells while minimizing damage to normal tissues. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications.

This compound operates primarily through the generation of cytotoxic species upon activation in hypoxic conditions. The prodrug is metabolized to release active metabolites that induce cell death in hypoxic tumor cells. This selective activation is crucial for enhancing the therapeutic index of the drug, allowing for effective treatment with reduced systemic toxicity.

Antitumor Efficacy

Research has demonstrated this compound's effectiveness in various cancer models. A notable study highlighted its ability to enhance the efficacy of photodynamic therapy (PDT) when combined with nanoscale metal-organic frameworks (NMOFs). These NMOFs facilitate the controlled release of this compound, leading to significant tumor growth suppression in vivo. The study reported a reduction in cell viability to approximately 17.6% after treatment with this compound-loaded NMOFs under irradiation conditions .

| Study | Model | Treatment | Outcome |

|---|---|---|---|

| Liu et al. (2024) | Tumor xenograft model | This compound + PDT via NMOFs | 82% tumor growth suppression |

| Sharma et al. (2024) | Ovarian cancer cells | This compound + cisplatin | Enhanced efficacy against drug-resistant cells |

Antimicrobial and Antioxidant Activities

In addition to its antitumor properties, this compound exhibits promising antimicrobial and antioxidant activities. A study involving pyrazole derivatives, which include this compound, showed significant antimicrobial effects against various pathogens. The minimum inhibitory concentrations (MICs) for these compounds ranged from 2.50 to 20 µg/mL, indicating their potential as broad-spectrum antimicrobial agents .

Case Study 1: Combination Therapy

A recent investigation into the combination of this compound with other therapeutic agents demonstrated enhanced efficacy in treating resistant cancer types. The study utilized a dual approach involving hypoxia-activated prodrugs and traditional chemotherapeutics, revealing improved outcomes compared to monotherapy.

Case Study 2: In Vitro Studies

In vitro studies have shown that this compound effectively induces apoptosis in hypoxic cancer cells while sparing normoxic cells. This selective action underscores its potential as a targeted therapy for solid tumors characterized by hypoxia.

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, contributing to its therapeutic effectiveness. Moreover, early toxicological assessments indicate a low toxicity profile, making it a candidate for further clinical development .

Molecular Docking Studies

Molecular docking analyses have provided insights into the interaction of this compound with target proteins involved in cell survival and apoptosis pathways. These studies indicate strong binding affinities that correlate with its biological activity, further supporting its development as an anticancer agent .

属性

CAS 编号 |

39186-49-7 |

|---|---|

分子式 |

C23H29N3O |

分子量 |

363.5 g/mol |

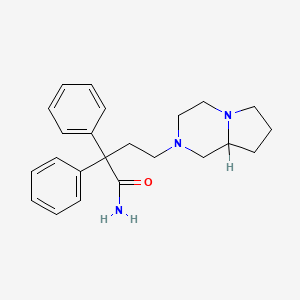

IUPAC 名称 |

4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2,2-diphenylbutanamide |

InChI |

InChI=1S/C23H29N3O/c24-22(27)23(19-8-3-1-4-9-19,20-10-5-2-6-11-20)13-15-25-16-17-26-14-7-12-21(26)18-25/h1-6,8-11,21H,7,12-18H2,(H2,24,27) |

InChI 键 |

SEINJQWGYXAADT-UHFFFAOYSA-N |

SMILES |

C1CC2CN(CCN2C1)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N |

规范 SMILES |

C1CC2CN(CCN2C1)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N |

同义词 |

pirolazamide SC-26438 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。